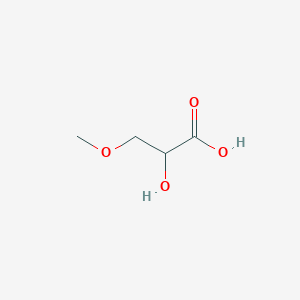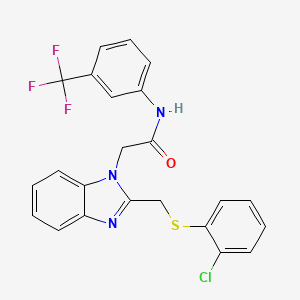![molecular formula C17H23NO6 B2433860 4-苄基 1-甲基 (2S)-2-{[(叔丁氧基)羰基]氨基}丁二酸酯 CAS No. 80963-12-8](/img/structure/B2433860.png)
4-苄基 1-甲基 (2S)-2-{[(叔丁氧基)羰基]氨基}丁二酸酯
描述
(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by the presence of a benzyl group, a methyl group, and a tert-butoxycarbonyl (Boc) protected amino group attached to a succinate backbone. This compound is often used as an intermediate in the synthesis of various biologically active molecules.
科学研究应用
(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用机制
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in synthetic organic chemistry .
Mode of Action
The Boc group in Boc-Asp(OBn)-OMe is known for its unique reactivity pattern . It is introduced into a variety of organic compounds using flow microreactor systems, resulting in a more efficient, versatile, and sustainable process compared to the batch .
Biochemical Pathways
The Boc group’s unique reactivity pattern is highlighted by its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways . .
Pharmacokinetics
The boc group’s unique reactivity pattern suggests potential implications in biosynthetic and biodegradation pathways .
Result of Action
The introduction of the boc group into various organic compounds suggests a potential influence on the compounds’ reactivity and functionality .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boc-Asp(OBn)-OMe. For instance, the introduction of the Boc group into various organic compounds using flow microreactor systems suggests that the reaction environment can significantly impact the efficiency and sustainability of the process .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-methyl 2-aminosuccinate and benzyl bromide.
Protection of Amino Group: The amino group of (S)-methyl 2-aminosuccinate is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Alkylation: The protected amino succinate is then alkylated with benzyl bromide under basic conditions to introduce the benzyl group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反应分析
Types of Reactions
(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation: The benzyl group can be oxidized to a benzyl alcohol or further to a benzaldehyde.
Substitution: The succinate backbone can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Free Amine: Obtained after Boc deprotection.
Benzyl Alcohol/Benzaldehyde: Products of benzyl group oxidation.
Substituted Succinate Derivatives: Products of nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
(S)-4-Benzyl 1-methyl 2-amino succinate: Lacks the Boc protecting group.
(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)glutarate: Similar structure but with a glutarate backbone instead of succinate.
(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)malonate: Contains a malonate backbone.
Uniqueness
(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields of research. The presence of the Boc protecting group provides stability during synthetic transformations, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
4-O-benzyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(15(20)22-4)10-14(19)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESZKWMROMDSSP-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2433778.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride](/img/structure/B2433780.png)



![3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2433785.png)
![3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B2433786.png)

![17-Benzyl-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2433792.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2433794.png)
![N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}pyridine-3-sulfonamide](/img/structure/B2433796.png)


![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2433800.png)
